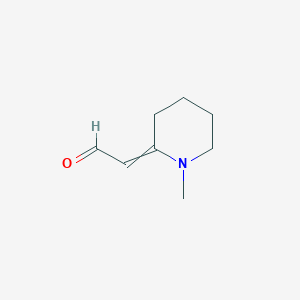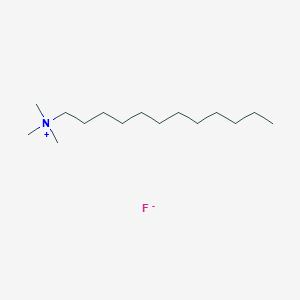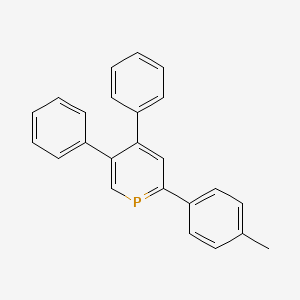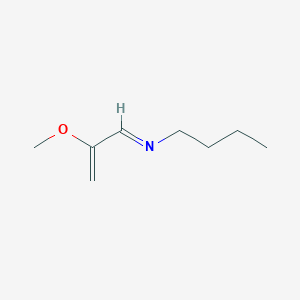![molecular formula C16H20O2SSi B14301873 [3-(Benzenesulfonyl)bicyclo[2.2.1]hepta-2,5-dien-2-yl](trimethyl)silane CAS No. 113680-18-5](/img/structure/B14301873.png)
[3-(Benzenesulfonyl)bicyclo[2.2.1]hepta-2,5-dien-2-yl](trimethyl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Benzenesulfonyl)bicyclo[2.2.1]hepta-2,5-dien-2-ylsilane is a complex organic compound that features a bicyclic structure with a benzenesulfonyl group and a trimethylsilyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzenesulfonyl)bicyclo[2.2.1]hepta-2,5-dien-2-ylsilane typically involves multiple steps, starting with the preparation of the bicyclic core. This can be achieved through a Diels-Alder reaction between cyclopentadiene and a suitable dienophile. The benzenesulfonyl group is then introduced via sulfonylation, and the trimethylsilyl group is added through a silylation reaction using trimethylsilyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Benzenesulfonyl)bicyclo[2.2.1]hepta-2,5-dien-2-ylsilane undergoes various chemical reactions, including:
Oxidation: The benzenesulfonyl group can be oxidized to form sulfone derivatives.
Reduction: Reduction of the benzenesulfonyl group can yield sulfinyl or thiol derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides, alkoxides, or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfone derivatives, while reduction can produce sulfinyl or thiol derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 3-(Benzenesulfonyl)bicyclo[2.2.1]hepta-2,5-dien-2-ylsilane is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology and Medicine
In biology and medicine, this compound may be investigated for its potential as a pharmacophore in drug design. Its structural features could be exploited to develop new therapeutic agents with specific biological activities.
Industry
In industry, 3-(Benzenesulfonyl)bicyclo[2.2.1]hepta-2,5-dien-2-ylsilane can be used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Wirkmechanismus
The mechanism of action of 3-(Benzenesulfonyl)bicyclo[2.2.1]hepta-2,5-dien-2-ylsilane involves its interaction with specific molecular targets. The benzenesulfonyl group can engage in hydrogen bonding and electrostatic interactions, while the trimethylsilyl group can enhance the compound’s lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(Benzenesulfonyl)bicyclo[2.2.1]hepta-2,5-dien-2-ylsilane
- 3-(Benzenesulfonyl)bicyclo[2.2.1]hepta-2,5-dien-2-ylsilane
- 3-(Benzenesulfonyl)bicyclo[2.2.1]hepta-2,5-dien-2-ylsilane
Uniqueness
Compared to similar compounds, 3-(Benzenesulfonyl)bicyclo[2.2.1]hepta-2,5-dien-2-ylsilane stands out due to the presence of the trimethylsilyl group, which imparts unique chemical and physical properties. This group enhances the compound’s stability and reactivity, making it a valuable intermediate in various synthetic applications.
Eigenschaften
CAS-Nummer |
113680-18-5 |
|---|---|
Molekularformel |
C16H20O2SSi |
Molekulargewicht |
304.5 g/mol |
IUPAC-Name |
[3-(benzenesulfonyl)-2-bicyclo[2.2.1]hepta-2,5-dienyl]-trimethylsilane |
InChI |
InChI=1S/C16H20O2SSi/c1-20(2,3)16-13-10-9-12(11-13)15(16)19(17,18)14-7-5-4-6-8-14/h4-10,12-13H,11H2,1-3H3 |
InChI-Schlüssel |
FSAKZKFRSRJAEJ-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)C1=C(C2CC1C=C2)S(=O)(=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1,1'-[But-2-ene-1,4-diylbis(oxy)]bis(4-ethenylbenzene)](/img/structure/B14301813.png)
![1-[(Diethylamino)oxy]propan-2-one](/img/structure/B14301821.png)
![4-Hydroxy-1-[2-(quinolin-2-yl)hydrazinylidene]naphthalen-2(1H)-one](/img/structure/B14301834.png)




![2-methyl-4-[4-[4-(3-methyl-4-phenylphenyl)phenyl]phenyl]-1-phenylbenzene](/img/structure/B14301880.png)
![1-[(Prop-2-en-1-yl)sulfanyl]but-2-ene](/img/structure/B14301881.png)

![N-{[4-(4-Bromophenyl)-1,3-thiazol-2-yl]carbamothioyl}benzamide](/img/structure/B14301894.png)
